amino}methyl)-N-ethylpyridin-2-amine CAS No. 1481356-10-8](/img/structure/B2843098.png)

4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-ethylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

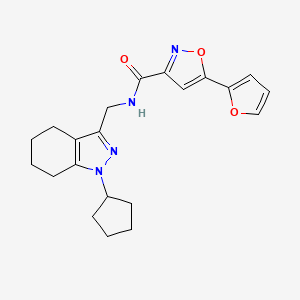

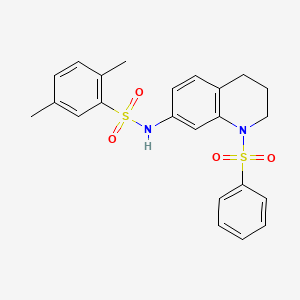

The compound “4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-ethylpyridin-2-amine” is a chemical compound with the CAS number 1481356-10-8 . It has a molecular weight of 340.28 and a molecular formula of C14H18BrN3S .

Molecular Structure Analysis

The compound contains a total of 33 bonds, including 19 non-H bonds, 11 multiple bonds, 4 rotatable bonds, and 11 aromatic bonds . It also contains 1 five-membered ring (thiophene), 1 six-membered ring (pyridine), 1 primary aromatic amine, and 1 tertiary aliphatic amine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.28 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Hydrolysis and Imine Formation

One study discusses the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using similar pyridine derivatives. This research illustrates the utility of pyridine-based compounds in facilitating the synthesis of complex organic molecules through transition metal-catalyzed reactions, demonstrating their potential in organic synthesis and drug development (Gulraiz Ahmad et al., 2019).

Amination Reactions

Another application is highlighted in the amination of aryl halides using copper catalysis, where bromopyridine derivatives are converted into aminopyridine compounds. This process emphasizes the role of pyridine-based chemicals in constructing nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and dyes (F. Lang et al., 2001).

Copper(I)-Catalyzed Amination

The copper(I)-catalyzed amination of halogenopyridines with polyamines, aimed at synthesizing N,N'-diheteroaryl derivatives, showcases the use of pyridine compounds in creating complex molecular architectures. Such reactions are crucial for developing new materials and biologically active molecules (M. Anokhin et al., 2015).

Intercalation into Inorganic Materials

Research on the intercalation behavior of aromatic amines into α-titanium hydrogen phosphate indicates the potential of pyridine derivatives in modifying the properties of inorganic materials. Such interactions can lead to the development of hybrid materials with tailored electrical, optical, or catalytic properties (L. M. Nunes & C. Airoldi, 1999).

Novel Derivatives for Neurological Applications

The development of novel 4-aminopyridine derivatives as potential treatments for neurological injuries and diseases exemplifies the biomedical applications of pyridine compounds. These derivatives are investigated for their ability to restore function in injured spinal cord tissue, highlighting the significance of chemical modifications to enhance therapeutic efficacy (Daniel T. Smith et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as 4-arylpolyhydroquinoline derivatives, have been found to possess several types of pharmacological properties such as anticancer, anticoagulant, spasmolytic, and antibacterial activity .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound .

Biochemical Pathways

Given the pharmacological properties of similar compounds, it can be inferred that the compound may affect pathways related to cell growth (anticancer), blood coagulation (anticoagulant), muscle contraction (spasmolytic), and bacterial growth (antibacterial) .

Result of Action

Based on the pharmacological properties of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell growth (anticancer), preventing blood coagulation (anticoagulant), relaxing muscles (spasmolytic), and killing bacteria (antibacterial) .

Eigenschaften

IUPAC Name |

4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-ethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3S/c1-3-16-14-6-11(4-5-17-14)8-18(2)9-13-7-12(15)10-19-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBSDBLMGYJDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-ethylpyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)

![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)